(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Overview
Description
1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (also known as CPMA) is a synthetic organic compound belonging to the class of heterocyclic compounds. CPMA is a cyclic amine, containing a nitrogen atom bound to four carbon atoms in a ring structure. It is a white, crystalline solid with a molecular weight of 214.3 g/mol. CPMA is used in research studies as a tool to investigate the physiological and biochemical effects of cyclic amines on living organisms.
Scientific Research Applications
Enamine Chemistry and Synthesis
Cyclohexanone and its derivatives, including (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, are pivotal in enamine chemistry. They are transformed into enaminones through acylation and condensation reactions, as explored by Carlsson and Lawesson (1982). This process, involving ethyl chloroformate and secondary amines like pyrrolidine, leads to the synthesis of various compounds such as 1-cyclohexen-1-carboxaldehyde and 1-(1-cyclohexene-1-methyl)pyrrolidine. The reduction of these enaminones with agents like LAH (Lithium Aluminium Hydride) and NaBH4 (Sodium Borohydride) results in a range of products, demonstrating the versatility of cyclohexanone derivatives in organic synthesis (Carlsson & Lawesson, 1982).
Asymmetric Transformation in Organic Synthesis
Asami and Kirihara (1987) highlighted the role of chiral lithium amides, derived from compounds like lithium cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamide, in the asymmetric transformation of symmetrical epoxides to optically active allylic alcohols. This study illustrates the application of cyclohexyl-based compounds in obtaining enantiomers of significant organic molecules, showcasing their importance in achieving stereochemical control in organic reactions (Asami & Kirihara, 1987).
Applications in Catalysis and Material Science
The study by Fernandez et al. (2009) on a vanadyl complex using a ligand closely related to (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine reveals its potential in catalysis and material science. The compound, employed in the oxidation of bromide and hydrocarbons, demonstrates the application of such complexes in catalytic processes, highlighting the broad scope of cyclohexyl and pyrrolidine derivatives in chemical research (Fernandez et al., 2009).
Novel Synthetic Pathways and Chemical Transformations
Research by Schroeder et al. (1992) on the synthesis of various 3‐(1‐aminoethyl)pyrrolidines, using intermediates similar to (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, underlines its significance in creating novel synthetic pathways. These compounds serve as crucial intermediates for developing quinolone antibacterials, indicating the compound's relevance in pharmaceutical synthesis (Schroeder et al., 1992).
Reductive Amination and Biomass Conversion
Vidal et al. (2015) explored the reductive amination of ethyl levulinate with amines, including those related to (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, for producing N-substituted-5-methyl-2-piyrrolidones. This research is pivotal in demonstrating the use of cyclohexyl and pyrrolidine derivatives in converting biomass into valuable chemicals, showcasing their application in sustainable chemistry and green technology (Vidal et al., 2015).
properties
IUPAC Name |
1-cyclohexyl-N-methyl-2-pyrrolidin-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVKQGXQHOCVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660704 | |
Record name | 1-Cyclohexyl-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine | |
CAS RN |
672310-00-8 | |
Record name | 1-Cyclohexyl-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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